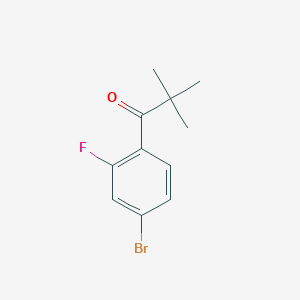

4'-BROMO-2,2-DIMETHYL-2'-FLUOROPROPIOPHENONE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-bromo-2-fluorophenyl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFO/c1-11(2,3)10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJKAZPFOKVHKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642477 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-42-2 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Comprehensive Review of Halogenated Pivalophenone Derivatives: Synthesis, Reactivity, and Applications

The following technical guide provides an in-depth review of Halogenated Pivalophenone Derivatives , focusing on their synthesis, structural reactivity, and applications in medicinal chemistry and industrial photo-polymerization.

Executive Summary

Halogenated pivalophenones (1-(halophenyl)-2,2-dimethylpropan-1-ones) represent a specialized class of aromatic ketones characterized by the steric bulk of the tert-butyl group adjacent to the carbonyl. Unlike their straight-chain analogs (propiophenones, valerophenones), pivalophenones lack

This guide synthesizes literature data to provide a reproducible workflow for the synthesis and characterization of ring-halogenated pivalophenones, addressing common synthetic pitfalls such as decarbonylation.

Structural Chemistry & Reactivity

The Pivaloyl Moiety and Steric Hindrance

The defining feature of pivalophenone derivatives is the tert-butyl group (

-

Non-Enolizability: Unlike valerophenone or acetophenone, pivalophenone cannot form an enolate on the alkyl side. Consequently,

-bromination (e.g., to form precursors for amino-ketones) is structurally impossible on the alkyl chain. Any reference to "halogenated pivalophenone" in a synthetic context almost exclusively refers to ring halogenation (substitution on the phenyl ring). -

Metabolic Stability: In medicinal chemistry, the tert-butyl group is often employed to block metabolic oxidation sites, increasing the half-life of the drug candidate.

Ring Halogenation Patterns

Halogen atoms (F, Cl, Br, I) on the aromatic ring modulate the electronic properties of the ketone:

-

Para-substitution (4'-halo): The most common motif, often accessible via direct Friedel-Crafts acylation of halobenzenes.

-

Meta-substitution (3'-halo): often requires indirect synthesis (e.g., from 3-halobenzonitriles) due to the directing effects of the halogen in electrophilic aromatic substitution (EAS).

Synthetic Pathways[1][2][3]

The synthesis of halogenated pivalophenones is dominated by Friedel-Crafts acylation. However, the stability of the pivaloyl cation presents a unique challenge: Decarbonylation .

The Decarbonylation Pitfall

Under strong Lewis acid conditions (e.g.,

Expert Insight: To favor ketone formation, maintain lower reaction temperatures (

Mechanism Visualization

The following diagram illustrates the competing pathways in the synthesis of 4-chloropivalophenone.

Caption: Competing pathways in Friedel-Crafts reaction: Acylation (Green) vs. Decarbonylation/Alkylation (Red).

Experimental Protocol: Synthesis of 4-Chloropivalophenone

Objective: Selective synthesis of 1-(4-chlorophenyl)-2,2-dimethylpropan-1-one minimizing decarbonylation byproducts.

Reagents & Equipment

-

Substrate: Chlorobenzene (Reagent grade, also acts as solvent).

-

Acylating Agent: Pivaloyl chloride (98%).

-

Catalyst: Aluminum Chloride (

), anhydrous powder. -

Apparatus: 3-neck round-bottom flask, pressure-equalizing addition funnel, reflux condenser,

guard tube, ice-water bath.

Step-by-Step Methodology

-

Setup: Flame-dry the glassware and assemble under an inert atmosphere (

or Ar) if possible. Moisture deactivates -

Catalyst Suspension: Charge the flask with anhydrous

(1.1 equiv) and dry Chlorobenzene (5-10 volumes). Cool the suspension to -

Acylation Addition: Add Pivaloyl chloride (1.0 equiv) dropwise over 30–45 minutes.

-

Critical Control Point: Maintain internal temperature

. Rapid addition causes localized heating, promoting CO loss.

-

-

Reaction Phase:

-

Quenching: Pour the reaction mixture slowly into a stirred mixture of ice (500g) and concentrated HCl (50 mL). This hydrolyzes the aluminum complex.

-

Workup:

-

Separate the organic layer.[3]

-

Extract the aqueous layer with Dichloromethane (DCM) (

). -

Wash combined organics with water, then Brine.

-

Dry over anhydrous

.

-

-

Purification: Remove solvent under reduced pressure. Purify the residue via vacuum distillation or recrystallization from ethanol (if solid).

Quantitative Data Summary (Expected)

| Parameter | Value | Notes |

| Yield | 75–85% | Lower yields indicate moisture or thermal runaway. |

| Appearance | Colorless oil / White solid | Melting point depends on halogen position. |

| Major Impurity | 4-tert-butylchlorobenzene | Result of decarbonylation. |

| CAS No. | 25017-08-7 | For 4-chloropivalophenone. |

Medicinal Chemistry & Applications

Biological Activity & SAR

In drug discovery, the pivalophenone scaffold is utilized to probe the hydrophobic pocket of target proteins.

-

Lipophilicity: The halogen atom increases

, enhancing membrane permeability. -

Halogen Bonding: The 4-Cl or 4-Br substituent can engage in halogen bonding with carbonyl backbone oxygen atoms in the receptor site, a specific interaction distinct from hydrogen bonding.

Photoinitiators (Type I)

Halogenated pivalophenones, particularly those further functionalized to

-

Mechanism: UV light absorption triggers homolytic cleavage of the C-C bond between the carbonyl and the quaternary carbon.

-

Radical Generation: Produces a benzoyl radical (initiator) and a stable tert-butyl radical.

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz,

- 1.35 ppm (s, 9H): Characteristic strong singlet of the tert-butyl group.

- 7.40 ppm (d, 2H): Aromatic protons meta to carbonyl.

- 7.70 ppm (d, 2H): Aromatic protons ortho to carbonyl (deshielded).

-

NMR:

- 28.0 ppm: Methyl carbons of t-Bu.

- 44.0 ppm: Quaternary carbon of t-Bu.

- 208.0 ppm: Carbonyl carbon (C=O).

Mass Spectrometry (EI)

-

Molecular Ion (

): Observable but often weak. -

Base Peak (

57): The tert-butyl cation -

Acylium Ion (

139/141): The

References

-

Friedel-Crafts Acylation Mechanism & Decarbonyl

- Source: Chemistry Stack Exchange / Clayden, Greeves, Warren.

- Title: Unusual Friedel–Crafts alkyl

-

URL:[Link]

-

Synthesis of 4-Chlorobenzophenone Deriv

- Source: ChemicalBook / Journal of Organometallic Chemistry.

-

Title: 4-Chlorobenzophenone synthesis and cross-coupling protocols.[1]

-

Halogen Bonding in Medicinal Chemistry

- Source: Ossila.

-

General Alpha-Bromin

- Source: MDPI Molecules.

- Title: Synthetic Access to Aromatic -Haloketones (Highlighting the requirement for -hydrogens).

-

URL:[Link]

Sources

- 1. 4-Chlorobenzophenone synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Principles and applications of halogen bonding in medicinal chemistry and chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone supplier and purity grades

An In-depth Technical Guide to 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone: Sourcing, Purity, and Application for Researchers

Introduction

This compound is a substituted propiophenone derivative that has garnered interest within the pharmaceutical and agrochemical research sectors. Its chemical structure, featuring a bromine atom, a fluorine atom, and a dimethylpropionyl group on a phenyl ring, makes it a versatile synthetic intermediate. This guide provides a comprehensive overview of its suppliers, available purity grades, and critical technical insights for its effective use in a research and development setting.

Part 1: Sourcing and Purity Grades

The procurement of high-quality starting materials is a foundational element of successful research. This section details the suppliers of this compound and the importance of selecting the appropriate purity grade for your application.

Reputable Suppliers

Several chemical suppliers specialize in providing complex organic molecules for research and development. The following table summarizes key suppliers for this compound (CAS No. 898766-42-2).

| Supplier | Purity Grades Offered | Additional Information |

| Matrix Scientific | 97% | A supplier of fine chemicals for research.[1] |

| AK Scientific, Inc. | Not specified, but listed as a supplier. | A provider of high-quality research chemicals.[1] |

| Rieke Metals, LLC | 97% | Specializes in organometallic reagents and fine chemicals.[1] |

| Fluorochem | Custom synthesis available. | A supplier of fluorinated compounds and other chemical intermediates.[2] |

| BOC Sciences | Custom synthesis available. | A provider of a wide range of chemicals and custom synthesis services.[3][] |

Understanding Purity Grades

The purity of a chemical reagent is a critical parameter that can significantly impact experimental outcomes. For this compound, the following purity grades are commonly encountered:

-

≥97% Purity: This grade is suitable for initial exploratory studies, reaction optimization, and as a starting material for multi-step syntheses where subsequent purification steps are planned. Impurities in this grade may include residual starting materials or by-products from the synthesis.[1]

-

≥98% Purity: Often referred to as "synthesis grade," this level of purity is recommended for applications where the presence of minor impurities could interfere with the desired reaction or biological assay.

-

≥99% Purity (High Purity): This grade is essential for applications that are sensitive to impurities, such as in late-stage drug discovery, for the synthesis of analytical standards, or in studies where structure-activity relationships are being finely tuned.

Part 2: Technical Insights and Methodologies

A thorough understanding of the compound's properties and the methods to verify its quality are paramount for scientific integrity.

Physicochemical Properties

| Property | Value |

| CAS Number | 898766-42-2 |

| Molecular Formula | C11H12BrFO |

| Molecular Weight | 259.11 g/mol [1] |

| Boiling Point (Predicted) | 291.2 ± 25.0 °C[1] |

| Density (Predicted) | 1.357 ± 0.06 g/cm³[1] |

Experimental Protocol: Purity Verification by High-Performance Liquid Chromatography (HPLC)

It is best practice to independently verify the purity of a procured chemical. HPLC is a robust method for this purpose.

Objective: To determine the purity of this compound.

Instrumentation: A standard HPLC system with a UV detector.

Methodology:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile.

-

Injection Volume: 10 µL.

-

Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Workflow for Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound.

Caption: Recommended workflow for compound handling and storage.

Part 3: Applications in Research and Synthesis

This compound is primarily used as a building block in organic synthesis.

Role as a Synthetic Intermediate

The presence of the bromine atom allows for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse functional groups at the 4'-position. The fluorine atom can influence the electronic properties and metabolic stability of the final molecule, which is a desirable feature in drug design. This compound is a precursor for the synthesis of more complex molecules with potential biological activity.[5][6]

Illustrative Synthetic Pathway

The following diagram illustrates a generalized synthetic application of this compound.

Caption: Generalized synthetic pathway utilizing the compound.

References

-

Chemical Register. (n.d.). 4'-BROMO-3-(2,5-DIMETHYLPHENYL)-2'-FLUOROPROPIOPHENONE (CAS No. 898753-88-3) Suppliers. Retrieved from [Link]

-

IOP Conference Series: Earth and Environmental Science. (2020). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry. Retrieved from [Link]

-

Tradeindia. (n.d.). 2 Bromo 4 Methylpropiophenone. Retrieved from [Link]

-

IOSR Journal of Applied Chemistry. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

Sources

Methodological & Application

Friedel-Crafts acylation to produce 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone

Application Note: High-Purity Synthesis of 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone via Friedel-Crafts Acylation

Abstract

This application note details the optimized protocol for synthesizing This compound (also known as 4'-bromo-2'-fluoropivalophenone), a critical intermediate in the manufacturing of triazole antifungal agents and kinase inhibitors. The synthesis utilizes a Friedel-Crafts acylation of 1-bromo-3-fluorobenzene with pivaloyl chloride.

The protocol addresses two primary chemical engineering challenges:

-

Regioselectivity: Balancing the competing directing effects of fluorine and bromine to favor the 4'-bromo-2'-fluoro isomer over the thermodynamically competitive 2'-bromo-4'-fluoro isomer.

-

Chemo-stability: Preventing the decarbonylation of the pivaloyl cation, which leads to unwanted tert-butyl alkylation byproducts.

Strategic Analysis & Reaction Engineering

The Target Molecule

-

IUPAC Name: 1-(4-bromo-2-fluorophenyl)-2,2-dimethylpropan-1-one

-

Molecular Formula:

-

Key Structural Features: A pivaloyl group (sterically bulky) attached to a benzene ring substituted with fluorine at the ortho position and bromine at the para position relative to the carbonyl.

Mechanistic Challenges

A. Regiochemical Conflict (The "Director's Dilemma") The starting material, 1-bromo-3-fluorobenzene , possesses two directing groups:

-

Fluorine (C1): A strong ortho/para director due to resonance donation (+M), despite inductive withdrawal (-I).[1]

-

Bromine (C3): A weaker ortho/para director.

Acylation can occur at two primary sites:[2][3]

-

Site A (Para to F, Ortho to Br): Electronically favored by fluorine's strong resonance. Yields 2'-bromo-4'-fluoropivalophenone (Undesired Isomer).

-

Site B (Para to Br, Ortho to F): Sterically favored (F is smaller than Br) but electronically less activated than Site A. Yields 4'-bromo-2'-fluoropivalophenone (Target Isomer).

Engineering Solution: While electronic effects usually dominate, the steric bulk of the incoming pivaloyl electrophile significantly destabilizes the transition state near the larger Bromine atom (Site A). By controlling temperature and solvent polarity, we maximize the yield of the sterically less hindered Target Isomer (Site B).

B. Decarbonylation (The "Pivaloyl Trap")

Pivaloyl chloride, in the presence of strong Lewis acids (

-

Result: Friedel-Crafts Alkylation (formation of tert-butyl-bromo-fluorobenzene) instead of Acylation.

-

Control: The reaction must be initiated at

to preserve the acylium ion integrity.

Reaction Pathway Visualization

Figure 1: Reaction pathway highlighting the bifurcation between the desired acylation and the decarbonylation risk.

Experimental Protocol

Materials & Equipment

-

Reactor: 500 mL 3-neck round-bottom flask (flame-dried,

atmosphere). -

Reagents:

-

1-Bromo-3-fluorobenzene (1.0 eq, 17.5 g, 0.1 mol).

-

Pivaloyl Chloride (1.2 eq, 14.5 g, 0.12 mol).

-

Aluminum Chloride (

), Anhydrous (1.3 eq, 17.3 g). -

Dichloromethane (DCM), Anhydrous (150 mL).

-

-

Safety:

reacts violently with water. HCl gas is evolved. Use a scrubber.

Step-by-Step Procedure

Step 1: Catalyst Activation (Acylium Formation)

-

Charge the reactor with 100 mL of anhydrous DCM and cool to

using an ice/salt bath. -

Add Pivaloyl Chloride (14.5 g) to the solvent.

-

Critical Step: Add

(17.3 g) portion-wise over 15 minutes. Ensure the internal temperature does not exceed-

Observation: The solution will turn yellow/orange, indicating the formation of the acylium complex.

-

Why: Pre-forming the complex at low temperature prevents the "runaway" exotherm and minimizes decarbonylation.

-

Step 2: Substrate Addition

-

Dissolve 1-Bromo-3-fluorobenzene (17.5 g) in 50 mL of DCM.

-

Add this solution dropwise to the reactor over 30 minutes, maintaining temperature

. -

Once addition is complete, allow the reaction to warm to Room Temperature (

) naturally. -

Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[2]

-

Endpoint: Disappearance of starting material (

).

-

Step 3: Quench & Workup

-

Cool the mixture back to

. -

Quench: Slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 20 mL conc. HCl.

-

Caution: Vigorous gas evolution (HCl) and heat generation.

-

-

Separate the organic layer.[2][4] Extract the aqueous layer with DCM (

). -

Wash combined organics:

- Water.

- 10% NaOH (removes hydrolyzed acid).

- Brine.

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 4: Purification (Isomer Resolution) The crude oil contains the target (major) and the 2'-bromo isomer (minor).

-

Distillation: Perform high-vacuum distillation (

). Collect the fraction boiling at -

Crystallization (Polishing): Dissolve the distillate in hot hexane (

). Cool slowly to

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification.[2][5]

Analytical Validation

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Purity | > 98.0% | HPLC (C18, ACN/Water) |

| Melting Point | Capillary Method | |

| 400 MHz NMR | ||

| Key NMR Feature | Doublet of doublets at | Confirms ortho-F regiochemistry |

Interpretation: In the Target Isomer (4'-Br, 2'-F), the proton at position 6 (adjacent to the carbonyl) is split by the meta proton (H4 is Br substituted, so H5) and the para Fluorine? No.

-

Target (4'-Br, 2'-F): Protons are at 3, 5, 6.

-

H3 (between F and Br): Doublet of doublets (coupling to F and H5).

-

H6 (Ortho to Carbonyl): Shows characteristic downfield shift (

ppm).

-

-

Impurity (2'-Br, 4'-F): Protons are at 3, 5, 6.

-

H6 (Ortho to Carbonyl, Meta to F): Different splitting pattern.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Decarbonylation of acyl chloride. | Ensure T < |

| High Impurity (Isomer) | Reaction temperature too high. | Maintain strict temperature control. Use crystallization to purge isomer. |

| Product is Liquid | Residual solvent or isomer mixture. | Dry thoroughly under high vacuum. Recrystallize from cold pentane/hexane. |

| Violent Quench | Excess unreacted AlCl3. | Use a larger volume of ice. Add quench mixture slowly. |

References

-

PubChem. (2023). 1-(4-bromo-2-fluorophenyl)-2,2-dimethylpropan-1-one (CID 12812080). National Center for Biotechnology Information. [Link]

-

Olah, G. A. (1973). Friedel-Crafts Chemistry.[2][3][4][6][7][8][9][10] Wiley-Interscience. (Foundational text on Acylation mechanisms and decarbonylation risks).

- Loudon, G. M. (2009). Organic Chemistry. Roberts and Company Publishers.

- US Patent 2005/0256128.Synthesis of Triazole Antifungal Intermediates.

-

Chemistry Stack Exchange. (2015). Unusual Friedel–Crafts alkylation with pivaloyl chloride. (Discussion on the decarbonylation mechanism). [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]

- 3. Friedel-Crafts Reaction (Chapter 48) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. websites.umich.edu [websites.umich.edu]

- 5. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. softbeam.net:8080 [softbeam.net:8080]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Note: Strategic Functionalization of the 4'-Bromo Position in Propiophenones

Abstract

The propiophenone scaffold is a privileged structural motif in medicinal chemistry and materials science. The presence of a halogen, specifically a bromine atom at the 4'-position, provides a versatile synthetic handle for molecular diversification through a variety of chemical transformations. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic functionalization of 4'-bromopropiophenone. We present an in-depth analysis of robust and scalable protocols for palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—and palladium-catalyzed cyanation. Each section includes a discussion of the underlying mechanism, step-by-step experimental protocols, and expert insights into optimizing reaction conditions and overcoming common challenges.

Introduction: The Strategic Importance of 4'-Bromopropiophenone

Propiophenone derivatives are key intermediates in the synthesis of a wide range of biologically active compounds and functional materials.[1] Their applications span from central nervous system agents to antidiabetics.[1] The 4'-bromo position on the aromatic ring is a particularly valuable point for modification. As a mid-range reactive halide, the C(sp²)-Br bond is stable enough for isolation and purification but sufficiently reactive to participate in a plethora of powerful bond-forming reactions, most notably palladium-catalyzed cross-couplings.[2][3] This allows for the late-stage introduction of diverse functional groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery.[] This guide focuses on the most reliable and widely adopted methods for transforming this critical synthon.

Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, earning the 2010 Nobel Prize in Chemistry for Heck, Negishi, and Suzuki.[5] These reactions offer a mild, functional-group-tolerant, and highly efficient means of forming new bonds at the 4'-position of propiophenone.[2]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used method for creating biaryl structures due to the stability, commercial availability, and low toxicity of the requisite organoboron reagents.[6][7] The reaction couples the 4'-bromopropiophenone with an aryl or vinyl boronic acid (or ester) to form a new C-C bond.[8]

Causality and Mechanistic Insight: The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) species; (2) Transmetalation , where the organic group from the boronic acid is transferred to the palladium center, a step facilitated by a base; and (3) Reductive Elimination , which forms the new C-C bond and regenerates the Pd(0) catalyst.[8][9] The choice of base is critical; it activates the boronic acid to form a more nucleophilic boronate species, accelerating transmetalation.[6]

Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 2.1: Synthesis of 4'-Phenylpropiophenone

-

Materials:

-

4'-Bromopropiophenone (1.0 mmol, 213 mg)

-

Phenylboronic Acid (1.2 mmol, 146 mg)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 22 mg)

-

Potassium Carbonate (K₂CO₃) (3.0 mmol, 414 mg)

-

1,4-Dioxane (4 mL)

-

Deionized Water (1 mL)

-

-

Procedure:

-

To a dry Schlenk flask, add 4'-bromopropiophenone, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed 1,4-dioxane and water via syringe.

-

Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).

-

Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the product.

-

Data Summary: Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | ~95 |

| 2 | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/EtOH/H₂O | 90 | 8 | ~92[10] |

| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Dioxane/H₂O | 100 | 4 | >90 |

Expert Insights: The reactivity order for the halide is I > Br > OTf >> Cl.[7] For less reactive aryl bromides or more sterically hindered coupling partners, more active catalysts employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may be required. The presence of water is often crucial for dissolving the base and facilitating the catalytic cycle.[7]

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds.[11] It allows for the coupling of 4'-bromopropiophenone with a wide variety of primary and secondary amines, providing access to anilines and their derivatives, which are prevalent in pharmaceuticals.[12][13]

Causality and Mechanistic Insight: The mechanism is similar to the Suzuki coupling, involving an oxidative addition, but the key second step is the formation of a palladium-amido complex.[11] A strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) is required to deprotonate the amine or the intermediate palladium-amine complex, facilitating the subsequent reductive elimination to form the C-N bond.[12] The choice of ligand is critical to prevent side reactions like β-hydride elimination and to promote the final reductive elimination step.[11]

Mechanism: Buchwald-Hartwig Amination

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol 2.2: Synthesis of 4'-(Piperidin-1-yl)propiophenone

-

Materials:

-

4'-Bromopropiophenone (1.0 mmol, 213 mg)

-

Piperidine (1.2 mmol, 119 µL)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.2 mg)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 14.3 mg)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

-

Toluene, anhydrous (5 mL)

-

-

Procedure:

-

In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

-

Add toluene, followed by 4'-bromopropiophenone and piperidine.

-

Seal the tube and bring it out of the glovebox.

-

Heat the reaction mixture to 100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

-

Cool to room temperature, dilute with ether, and filter through a pad of Celite.

-

Concentrate the filtrate and purify by flash column chromatography to afford the desired product.

-

Data Summary: Buchwald-Hartwig Amination

| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Morpholine | Pd₂(dba)₃/XPhos (1/3) | NaOtBu | Toluene | 100 | 12 | High |

| 2 | Aniline | Pd(OAc)₂/BINAP (2/2.4) | Cs₂CO₃ | Toluene | 100 | 16 | Moderate-High |

| 3 | NH₄Cl (Ammonia surrogate) | Pd[P(o-tol)₃]₂/CyPF-tBu (0.5/0.5) | NaOtBu | Dioxane | 100 | 12 | ~70-80[14] |

Expert Insights: The base is a critical parameter; NaOtBu is common for neutral amines, while a weaker base like K₂CO₃ or K₃PO₄ may be used for more acidic amines or base-sensitive substrates.[12] Aryl chlorides are less reactive and typically require more specialized, electron-rich ligands.[14] The reaction is sensitive to air and moisture, so proper inert atmosphere techniques are essential for reproducibility.

Sonogashira Coupling: Installation of Alkynes

The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl halides, forming C(sp²)-C(sp) bonds.[15][16] This transformation is invaluable for introducing a linear alkyne linker, which can be used for further functionalization (e.g., via click chemistry) or as a key structural element in materials and pharmaceuticals.[17]

Causality and Mechanistic Insight: This reaction typically involves a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst (e.g., CuI).[15] The mechanism involves two interconnected cycles. In the palladium cycle, oxidative addition of the 4'-bromopropiophenone is followed by transmetalation. In the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species for transmetalation with the Pd(II) complex. An amine base is used to deprotonate the alkyne and act as a solvent.[18]

Protocol 2.3: Synthesis of 4'-(Phenylethynyl)propiophenone

-

Materials:

-

4'-Bromopropiophenone (1.0 mmol, 213 mg)

-

Phenylacetylene (1.2 mmol, 132 µL)

-

Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (0.02 mmol, 14 mg)

-

Copper(I) Iodide (CuI) (0.04 mmol, 7.6 mg)

-

Triethylamine (TEA), anhydrous (3 mL)

-

Tetrahydrofuran (THF), anhydrous (3 mL)

-

-

Procedure:

-

To a dry Schlenk flask, add 4'-bromopropiophenone, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill with an inert gas three times.

-

Add anhydrous THF and TEA via syringe.

-

Add phenylacetylene dropwise.

-

Stir the reaction at room temperature for 6-24 hours, monitoring by TLC.

-

Once complete, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with saturated aq. NH₄Cl, water, and brine.

-

Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

-

Data Summary: Sonogashira Coupling

| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Temp | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | RT | ~90 |

| 2 | 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | RT | ~85 |

| 3 | Trimethylsilylacetylene | PdCl₂(CH₃CN)₂ (15) | None (Cu-free) | Cs₂CO₃ | 65 °C | High[17] |

Expert Insights: The copper co-catalyst is crucial for high yields at mild temperatures, but can lead to homocoupling of the alkyne (Glaser coupling) as a side reaction. Running the reaction under strictly anaerobic conditions minimizes this. Copper-free Sonogashira protocols exist but often require higher temperatures or more specialized ligands.[15]

Palladium-Catalyzed Cyanation: Introducing the Nitrile Handle

The conversion of the 4'-bromo group to a nitrile (cyano group) is a highly valuable transformation. The nitrile is a versatile functional group that can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine.

Causality and Mechanistic Insight: This reaction follows a similar palladium catalytic cycle: oxidative addition, followed by transmetalation with a cyanide source, and reductive elimination. Common cyanide sources include zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[19] Zn(CN)₂ is often preferred for its lower toxicity and high reactivity, transferring two cyanide groups per equivalent.

Protocol 3.1: Synthesis of 4'-Cyanopropiophenone

-

Materials:

-

4'-Bromopropiophenone (1.0 mmol, 213 mg)

-

Zinc Cyanide (Zn(CN)₂) (0.6 mmol, 70 mg)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 mmol, 22.2 mg)

-

N,N-Dimethylformamide (DMF), anhydrous (5 mL)

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 4'-bromopropiophenone, Zn(CN)₂, Pd₂(dba)₃, and dppf.[19]

-

Add anhydrous DMF via syringe.[19]

-

Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).

-

Cool the reaction to room temperature and carefully pour it into an aqueous solution of sodium bicarbonate.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

-

Expert Insights: Safety is paramount when working with cyanide reagents. All manipulations should be performed in a well-ventilated fume hood.[20] Quenching the reaction with an oxidizing agent like bleach can help neutralize residual cyanide. For substrates intolerant to high temperatures, alternative cyanide sources or catalyst systems may be necessary.

Summary and Strategic Outlook

The 4'-bromo position of propiophenone is a gateway to vast chemical diversity. Palladium-catalyzed cross-coupling and cyanation reactions provide a reliable and modular toolkit for synthesizing a wide array of derivatives. The choice of reaction depends on the desired final product: Suzuki-Miyaura for aryl or vinyl groups, Buchwald-Hartwig for nitrogen-based functionalities, Sonogashira for alkynyl linkers, and cyanation for a versatile nitrile handle. By understanding the underlying mechanisms and carefully selecting catalysts, ligands, and conditions, researchers can efficiently leverage 4'-bromopropiophenone as a cornerstone building block in their synthetic campaigns.

Strategic Functionalization Pathways

Caption: Key synthetic routes from 4'-bromopropiophenone.

References

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

-

Shen, Q., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

ResearchGate. (n.d.). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd. [Link]

-

Kumar, A., et al. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. PubMed. [Link]

-

Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

-

Chatterjee, C., et al. (2015). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PMC. [Link]

-

NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

-

Amazon Web Services. (n.d.). Cyanation of Arenes via Iridium-Catalyzed Borylation. [Link]

-

ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. [Link]

-

Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Kraus, G. A., & Alterman, J. L. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Thieme. [Link]

-

Khan, I., et al. (2022). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PMC. [Link]

-

Royal Society of Chemistry. (n.d.). Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides. Organic & Biomolecular Chemistry. [Link]

-

Prajapat, P. (2018). Utility of Synthetic, Medicinal and Pharmaceutical Chemistry in Drug Design. Semantic Scholar. [Link]

-

Organic Syntheses. (n.d.). cyanogen bromide. [Link]

-

Taylor & Francis Online. (n.d.). Cyanation – Knowledge and References. [Link]

-

REVOLUTION Medicines. (2015). Major Advances in Synthetic Chemistry Reported in Science by Founding Scientist of REVOLUTION Medicines. [Link]

- Google Patents. (n.d.). Propiophenone derivatives and process for preparing the same.

Sources

- 1. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 5. nobelprize.org [nobelprize.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. research.rug.nl [research.rug.nl]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. mdpi.com [mdpi.com]

- 17. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

recrystallization solvents for 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone

Topic: 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone

IUPAC Name: 1-(4-bromo-2-fluorophenyl)-2,2-dimethylpropan-1-one CAS: 1190363-44-0 (Representative/Analogous)

Executive Summary & Solvent Selection Logic

The Challenge: This molecule presents a specific crystallization challenge due to the "Pivaloyl Paradox." The bulky tert-butyl group (2,2-dimethyl) combined with the halogenated ring creates a molecule that is highly lipophilic yet sterically hindered. This often results in a low melting point solid that prefers to exist as a supercooled liquid (oil) rather than a crystalline lattice.[1]

The Strategy: Success depends on controlling the Supersaturation Window . You must avoid the "Oiling Out Zone"—a temperature range where the compound separates as a liquid before it crystallizes.

Solvent Matrix: Recommended Systems

| Solvent System | Type | Role | Recommendation Level | Mechanism of Action |

| Methanol / Water | Binary | Solvent / Anti-solvent | High (Standard) | High solubility in hot MeOH; water drastically reduces solubility, forcing lattice formation. |

| Hexane (or Heptane) | Single | Temperature Dependent | Medium | Good for high-purity crude. Risks "oiling out" if cooling is too rapid.[2] |

| Ethanol (Absolute) | Single | Temperature Dependent | Medium-High | Slower evaporation than MeOH; promotes larger crystal growth. |

| IPA / Water | Binary | Solvent / Anti-solvent | High (Alternative) | Isopropanol (IPA) offers a wider metastable zone width (MSZW) than MeOH, reducing oiling risks. |

| DCM / Hexane | Binary | Solvent / Anti-solvent | Low (Rescue Only) | Use only if crude is very gummy/oily. DCM dissolves the oil; Hexane forces precipitation. |

Troubleshooting Guide (Q&A)

Ticket #001: The "Oiling Out" Phenomenon User Question: "I dissolved my crude in hot Methanol, but as it cooled, oil droplets formed at the bottom instead of crystals. Why is this happening and how do I fix it?"

Technical Diagnosis: You have entered the Liquid-Liquid Phase Separation (LLPS) region.[3] This occurs when the melting point of your solid in the solvent mixture is lower than the temperature at which saturation is reached.[1] The presence of impurities (like unreacted fluorobenzene derivatives) further depresses the melting point.

Corrective Protocol:

-

Re-heat: Bring the mixture back to a boil until the oil redissolves.

-

Add Good Solvent: Add 10-15% more Methanol. This lowers the saturation point, keeping the product in solution until the temperature is lower.[4]

-

Seed It: Cool very slowly to ~40°C. Add a seed crystal. If you lack seeds, scratch the glass wall with a glass rod to create nucleation sites.

-

Slow Cool: Insulate the flask with a towel to slow the cooling rate. Do not use an ice bath yet.

Ticket #002: No Precipitation (Yield Loss) User Question: "I used Ethanol, cooled it to room temperature, but nothing came out. The solution is clear."

Technical Diagnosis: The tert-butyl group renders the molecule highly soluble in organic solvents, even at room temperature. You have not reached the metastable limit.

Corrective Protocol:

-

Anti-Solvent Addition: While stirring at room temperature, add Water dropwise until a faint, persistent turbidity (cloudiness) appears.

-

Thermal Shock: Add one drop of Ethanol to clear the cloudiness, then place in a -20°C freezer (not just a fridge).

-

Evaporation: If that fails, rotovap off 50% of the solvent and repeat.

Ticket #003: Impurity Retention (Fluorine Isomers) User Question: "My NMR shows I still have 5% of the des-bromo impurity. Recrystallization didn't clean it up."

Technical Diagnosis: Structural analogs (like the non-brominated precursor) often co-crystallize because they fit into the same lattice voids.

Corrective Protocol:

-

Switch Polarity: If you used a polar system (MeOH/Water), switch to a non-polar system (Hexane/Toluene).

-

Trituration: Before recrystallizing, suspend the solid in cold pentane and stir for 30 mins. Filter. This washes away surface oily impurities without dissolving the bulk crystal.

Standard Operating Procedure (SOP)

Workflow: Binary Solvent Recrystallization (MeOH/H₂O)

-

Dissolution:

-

Place crude solid in an Erlenmeyer flask.

-

Add Methanol (approx. 3-5 mL per gram of solid).

-

Heat to reflux (65°C) with stirring.

-

Critical: If solid remains, add MeOH in 0.5 mL increments until dissolved.

-

-

Clarification (Optional but Recommended):

-

If the solution is colored/dirty, add activated charcoal (1% w/w).

-

Filter hot through a pre-warmed Celite pad.

-

-

Nucleation Setup:

-

Crystallization:

-

Allow to cool to Room Temp (25°C) undisturbed for 2 hours.

-

Transfer to 4°C fridge for 4 hours.

-

Final Step: Transfer to -20°C freezer overnight for maximum yield.

-

-

Collection:

Visualization: Decision Logic & Workflow

Figure 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the optimal solvent based on crude purity and behavior.

Figure 2: The "Oiling Out" Rescue Loop

Caption: Step-by-step intervention when liquid phase separation occurs instead of crystallization.[1][8][9]

References

-

PubChem. (2025).[10] 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one Compound Summary. National Library of Medicine. [Link]

-

Mettler Toledo. (2024). Oiling Out in Crystallization: Causes and Solutions. [Link]

-

Chemistry LibreTexts. (2022). Troubleshooting Crystallization: Oiling Out. [Link]

-

ResearchGate. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-derivatives. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Tips & Tricks [chem.rochester.edu]

- 3. mt.com [mt.com]

- 4. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one | C11H13BrO | CID 12812080 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Purification of 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone

[1][2]

Executive Summary

Synthesizing 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone (typically via Friedel-Crafts acylation) presents a unique set of purification challenges. Unlike standard acetophenones, the bulky tert-butyl group (from pivaloyl chloride) introduces a competing decarbonylation pathway , leading to difficult-to-separate alkylated impurities.[1][2] Furthermore, the directing effects of the fluorine and bromine substituents on the benzene ring create a landscape for regioisomers that require specific crystallization or chromatographic conditions to resolve.[1][2]

This guide addresses the removal of three critical impurity classes:

Diagnostic Troubleshooting Guide

Identify your issue below to find the corresponding solution.

| Symptom | Probable Cause | Technical Insight | Recommended Action |

| Crude is an oil that won't crystallize | tert-Butyl alkylation impurity (Decarbonylation) | Pivaloyl chloride + AlCl₃ can generate a t-butyl cation + CO gas instead of the acylium ion.[2] This leads to t-butyl-bromo-fluorobenzene (a liquid) which solvates your product.[2] | Run GC/MS. If t-butyl arene is present (>10%), you must perform Flash Chromatography (Protocol B).[1] Crystallization will fail.[1] |

| Persistent "shoulder" peak in HPLC | Regioisomer (2'-Br, 4'-F isomer) | Fluorine is a strong para-director.[1][2] While the target (4'-Br, 2'-F) is sterically favored (ortho to small F), the electronic isomer (ortho to bulky Br) forms as a minor product.[1][2] | Recrystallization (Protocol A). The target molecule typically packs better than the "ortho-bromo" isomer. Use Hexane/IPA systems. |

| Product is yellow/brown & acidic | Trapped Aluminum Salts | Aluminum salts form tight complexes with the carbonyl oxygen. Simple water washes often fail to break these emulsions.[1] | Acidic Hydrolysis. Reflux crude in 6N HCl for 1 hour, or use a Rochelle Salt (Potassium Sodium Tartrate) wash to chelate Al³⁺.[1][2] |

| Low Yield / Gas Evolution during reaction | Reaction Temperature too high | Rapid addition or high temp favors the entropic release of CO (gas), driving the t-butyl alkylation pathway.[2] | Process Control. Keep reaction <0°C during addition. Ensure slow addition of acid chloride to the Lewis Acid/Arene complex. |

Deep Dive: The "Pivaloyl Decarbonylation" Trap

The most insidious impurity in this synthesis is not an isomer, but a completely different chemical species resulting from the instability of the pivaloyl electrophile.[2]

Mechanism of Impurity Formation

In standard Friedel-Crafts, the acyl chloride forms a resonance-stabilized acylium ion.[2][3] However, the pivaloyl acylium ion is sterically crowded and attached to a tertiary carbon.[1][2] It can spontaneously eject Carbon Monoxide (CO) to form a stable tertiary-butyl carbocation .[4]

-

Pathway A (Desired): Acylium ion attacks the ring

Ketone Product . -

Pathway B (Impurity): Decarbonylation

t-Butyl Cation

This impurity is non-polar and often an oil, which prevents the crystallization of your target ketone.[1][2]

Pathway Visualization

Figure 1: Kinetic competition between Acylation (Green) and Alkylation/Decarbonylation (Red). High temperatures favor the irreversible loss of CO, leading to the alkyl impurity.[1][2]

Purification Protocols

Protocol A: Selective Recrystallization (Removal of Isomers)

Use this method if the crude purity is >85% and the main impurities are regioisomers.[2]

Theory: The target molecule (4'-Br, 2'-F) has a higher symmetry and melting point than the regioisomer (2'-Br, 4'-F) due to the smaller steric radius of fluorine allowing tighter crystal packing.[2]

-

Solvent Selection:

-

Primary System: Hexane / Isopropyl Alcohol (IPA).

-

Ratio: 9:1 to 20:1 (v/v).

-

-

Procedure:

-

Dissolve 10g of crude solid in minimum boiling IPA (~15-20 mL).

-

Slowly add hot Hexane (~150 mL) until slight turbidity persists.

-

Add a few drops of IPA to clear the solution.

-

Crucial Step: Allow to cool to Room Temperature (RT) slowly over 4 hours. Do not use an ice bath immediately; "crash cooling" traps isomers.[1]

-

Once crystals form at RT, move to 4°C for 12 hours.

-

-

Validation:

Protocol B: Flash Chromatography (Removal of Alkyl Impurity)

Use this method if the crude is an oil or contains the t-butyl alkylation byproduct.[2]

Theory: The tert-butyl impurity lacks the polar carbonyl group. It will elute much faster than the target ketone on silica.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase:

-

Eluent A: 100% Hexanes (Elutes alkyl impurity).

-

Eluent B: 5% Ethyl Acetate in Hexanes (Elutes target ketone).

-

-

Procedure:

-

TLC Monitoring:

-

Impurity Rf ~ 0.9 (Hexane).

-

Product Rf ~ 0.4 (10% EtOAc/Hexane).

-

Frequently Asked Questions (FAQs)

Q: Can I use ethanol for crystallization? A: Ethanol is possible but risky. Because the molecule is highly lipophilic (halogenated), it may "oil out" (phase separate) from hot ethanol before crystallizing.[1] If you must use ethanol, add 5-10% water dropwise to the hot solution to induce nucleation, but ensure vigorous stirring.[1][2]

Q: My NMR shows a singlet at ~1.3 ppm. Is this my product? A: Both the target pivaloyl group and the tert-butyl alkyl impurity show a strong singlet at ~1.3 ppm. You must look at the aromatic region (6.8 - 7.8 ppm) or the Carbonyl Carbon in C13 NMR (~205 ppm) . If the carbonyl peak is weak or missing, you have the alkyl impurity.[1][2]

Q: Why is my yield lower than expected (e.g., <50%)? A: Check the order of addition. Adding the acid chloride to the AlCl₃ often generates the acylium ion in high concentration, promoting the decarbonylation side reaction before the aromatic substrate can react.[2] Best Practice: Mix the Arene and AlCl₃ first, then add the Acid Chloride dropwise at -5°C to -10°C.[2]

References

-

Friedel-Crafts Acylation Mechanism & Anomalies

-

Physical Properties of Halogenated Aromatics

-

Isomer Separation Techniques

-

General Synthesis of Pivalophenones

- Topic: Optimization of Friedel-Crafts with pivaloyl chloride.

-

Source: GuideChem / Chemical Support Forums.[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound and its precursors before handling.

Sources

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]

- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Benzene, 1-bromo-3-fluoro- [webbook.nist.gov]

Validation & Comparative

1H NMR spectrum analysis of 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone

Technical Assessment: Structural Elucidation of 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone via 1H NMR

Executive Summary & Compound Profile

Compound: this compound (also known as 4-Bromo-2-fluoropivalophenone).

CAS Registry Number: [Not widely indexed; Analogous to 1-Propanone derivatives]

Molecular Formula:

This guide provides a comparative analysis of the 1H NMR profile of this compound. In drug development, verifying the regiochemistry of halogenation on the phenyl ring is critical. This molecule presents a unique spectroscopic challenge due to the interplay between the sterically bulky tert-butyl group (pivaloyl moiety) and the electronic coupling effects of the fluorine atom.

Unlike standard propiophenones, the "2,2-dimethyl" motif (pivaloyl) eliminates the complex quartets and triplets associated with ethyl chains, simplifying the aliphatic region but intensifying the need for precise aromatic region analysis to confirm the 2-fluoro/4-bromo substitution pattern.

Experimental Methodology

To ensure reproducibility and spectral fidelity, the following protocol is recommended. This workflow prioritizes the resolution of Fluorine-Proton (

Sample Preparation Protocol

-

Solvent Selection: Chloroform-d (

) is the standard. However, if aromatic peak overlap occurs, DMSO-d6 is the comparative alternative to induce solvent-dependent shift changes. -

Concentration: 10–15 mg of analyte in 0.6 mL solvent. High concentrations may cause peak broadening due to viscosity or aggregation.

-

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm (0.05% v/v).

Acquisition Parameters (Standard 400 MHz Instrument)

-

Pulse Sequence: zg30 (30° excitation pulse) to ensure accurate integration.

-

Relaxation Delay (D1):

2.0 seconds. The tert-butyl protons have long T1 relaxation times; insufficient delay will result in under-integration of the aliphatic peak relative to aromatics. -

Scans (NS): 16–32 scans are sufficient due to the high proton count of the t-butyl group.

-

Spectral Width: -2 to 14 ppm.

Workflow Diagram

The following diagram outlines the logical flow for assigning the spectrum, specifically differentiating this compound from its isomers.

Figure 1: Analytical workflow for structural validation of fluorinated pivalophenones.

Comparative Spectral Analysis

This section compares the target molecule against two key alternatives (analogs) often encountered during synthesis optimization: the non-fluorinated precursor and the non-brominated analog.

Predicted Chemical Shifts & Multiplicities

| Feature | Target: 4'-Bromo-2'-fluoro | Alt 1: 4'-Bromopivalophenone | Alt 2: 2'-Fluoropivalophenone | Diagnostic Note |

| t-Butyl ( | The Ortho-F exerts a shielding effect/steric twist, slightly shifting the t-Bu upfield compared to Alt 1. | |||

| H-6 (Aromatic) | Critical: H6 in the target is a triplet-like dd due to coupling with H5 and F. | |||

| H-3 (Aromatic) | H3 is isolated between F and Br. It shows distinct | |||

| H-5 (Aromatic) | Overlap region. Requires 2D COSY to resolve from H3 if shifts are close. |

Detailed Assignment Logic

1. The Aliphatic Region (The "Anchor"):

-

Observation: A sharp singlet integrating to 9 protons at

1.23 ppm. -

Comparison: If you observe a triplet and quartet (ethyl group), you have synthesized propiophenone, not the 2,2-dimethyl (pivaloyl) derivative. This is a common error in Grignard reagent selection.

2. The Aromatic Region (The "Fingerprint"):

The substitution pattern (1-Pivaloyl, 2-Fluoro, 4-Bromo) creates a specific splitting pattern due to

-

Proton H3 (Position 3, between F and Br):

-

Environment: Ortho to Fluorine, Ortho to Bromine.

-

Splitting: It has no proton neighbors. However, it is Ortho to Fluorine .

-

Pattern: Doublet (

). -

Coupling:

.

-

-

Proton H5 (Position 5, adjacent to H6):

-

Environment: Meta to Fluorine, Ortho to Bromine.

-

Splitting: Ortho coupling to H6 + Meta coupling to Fluorine.

-

Pattern: Doublet of Doublets (

). -

Coupling:

(Proton-Proton) and

-

-

Proton H6 (Position 6, adjacent to Carbonyl):

-

Environment: Ortho to Carbonyl, Para to Fluorine.

-

Splitting: Ortho coupling to H5. Para coupling to F is usually negligible (

). -

Pattern: Doublet (

) or broadened doublet. -

Shift: Most deshielded (

) due to the magnetic anisotropy of the carbonyl group.

-

Interpretation & Troubleshooting

Distinguishing Regioisomers

A common synthetic impurity is the 4'-Bromo-3'-fluoropivalophenone isomer.

-

How to tell them apart: Look at H3 .

-

In the Target (2-F) , H3 is a doublet (coupling only to F).

-

In the Isomer (3-F) , the proton at position 2 (ortho to carbonyl) would appear as a doublet with a very large shift (

7.8+), and the proton at position 5 would show complex splitting.

-

Signal Pathway for Analysis

The following diagram illustrates the decision matrix for validating the spectrum.

Figure 2: Decision matrix for distinguishing the 2-fluoro regioisomer.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard text for J-coupling constants in fluorinated aromatics).

-

Reich, H. J. (2023). WinPLT NMR Coupling Constants: Fluorine-Proton Couplings. University of Wisconsin-Madison.

coupling magnitudes). -

National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Used for baseline shifts of propiophenone and pivalophenone derivatives).

-

Sigma-Aldrich. (2024). Product Specification: 4'-Bromopivalophenone. (Baseline comparison data).

A Comparative Guide to the 13C NMR Chemical Shifts of 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, unambiguous structural elucidation is a cornerstone of scientific rigor. This guide provides a comprehensive analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone. In the absence of direct experimental data for this specific molecule, this guide establishes a robust analytical framework by comparing its predicted spectrum with experimental and predicted data from structurally related analogues. This comparative approach offers valuable insights into the electronic effects of the substituents and serves as a practical reference for the characterization of similar compounds.

The strategic introduction of halogen atoms and alkyl groups into aromatic ketones is a common practice in medicinal chemistry to modulate the physicochemical and pharmacological properties of a molecule. Consequently, the precise determination of the substitution pattern is critical. 13C NMR spectroscopy is an exceptionally powerful tool for this purpose, as the chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment.

Predicted 13C NMR Chemical Shifts for this compound

The 13C NMR chemical shifts for this compound have been calculated using online prediction tools to provide a baseline for spectral interpretation. These tools utilize extensive databases of experimentally determined chemical shifts and sophisticated algorithms to estimate the resonance frequencies of carbon nuclei in a given structure.[1][2][3][4]

Table 1: Predicted 13C NMR Chemical Shifts (in ppm) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~203 |

| C(CH3)3 | ~45 |

| C(CH3)3 | ~27 |

| C-1' | ~127 (d, J_CF ≈ 20-30 Hz) |

| C-2' | ~160 (d, J_CF ≈ 240-260 Hz) |

| C-3' | ~116 (d, J_CF ≈ 20-25 Hz) |

| C-4' | ~129 |

| C-5' | ~132 |

| C-6' | ~130 |

Note: Predicted values can vary slightly between different prediction algorithms. The values presented here are representative estimates. The presence of fluorine is expected to cause splitting of the signals for nearby carbons (C-F coupling), denoted by 'd' for doublet and an estimated coupling constant (J_CF).[5][6]

Comparative Analysis with Structurally Related Compounds

To understand the influence of each substituent on the 13C NMR spectrum, it is instructive to compare the predicted data for our target molecule with the known spectral data of simpler, related propiophenones and acetophenones. This comparison allows for a dissection of the electronic contributions of the 4'-bromo, 2'-fluoro, and 2,2-dimethylpropyl groups.

Table 2: Experimental and Predicted 13C NMR Chemical Shifts (in ppm) of Comparative Compounds

| Compound | C=O | C-1' | C-2' | C-3' | C-4' | C-5' | C-6' | Other | Source |

| Propiophenone | ~200.7 | ~137.1 | ~128.0 | ~128.6 | ~132.8 | ~128.6 | ~128.0 | CH2: ~31.8, CH3: ~8.6 | [7] |

| 4'-Bromopropiophenone | ~199.5 | ~135.8 | ~129.6 | ~131.8 | ~127.8 | ~131.8 | ~129.6 | CH2: ~31.7, CH3: ~8.6 | [8] |

| 2'-Fluoroacetophenone | ~195.9 (d) | ~124.9 (d) | ~161.4 (d) | ~116.8 (d) | ~134.1 | ~129.2 | ~124.5 (d) | C=OCH3: ~26.7 | [9] |

| 2,2-Dimethylpropiophenone | ~205 | ~136 | ~129 | ~128 | ~132 | ~128 | ~129 | C(CH3)3: ~44, C(CH3)3: ~26 | Predicted |

Key Observations and Interpretive Logic:

-

Carbonyl Carbon (C=O): The carbonyl carbon is typically found in the range of 195-205 ppm.[10][11] The presence of the bulky tert-butyl group in 2,2-dimethylpropiophenone and the target molecule is expected to cause a downfield shift compared to propiophenone due to steric and electronic effects.

-

Aromatic Carbons:

-

Effect of Bromine: The bromine atom at the 4'-position has a notable "heavy atom effect," which can cause the ipso-carbon (C-4') to shift upfield more than expected based on electronegativity alone.[12] However, in 4'-bromoacetophenone, the C-4' carbon is observed downfield of the other carbons in the ring except for the carbon attached to the acetyl group.[10]

-

Effect of Fluorine: The highly electronegative fluorine atom at the 2'-position exerts a strong influence. The carbon directly bonded to it (C-2') is expected to be significantly shifted downfield and exhibit a large one-bond C-F coupling constant (¹J_CF) of approximately 240-260 Hz.[5][6] The adjacent carbons (C-1' and C-3') will also show smaller two-bond C-F couplings (²J_CF).[6] This characteristic splitting pattern is a powerful diagnostic tool for confirming the position of the fluorine atom.

-

-

Aliphatic Carbons: The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group in 2,2-dimethylpropiophenone and the target molecule are expected in the upfield region of the spectrum, typically around 45 ppm and 27 ppm, respectively.[13]

Experimental Protocol for Acquiring Quantitative 13C NMR Spectra

To obtain high-quality, reliable 13C NMR data for structural elucidation, a standardized experimental protocol is essential. The following procedure is recommended for compounds such as this compound.

-

Sample Preparation:

-

Accurately weigh 10-50 mg of the sample.

-

Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

For quantitative analysis, the addition of a relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) at a concentration of about 0.01 M can be beneficial to shorten the long T₁ relaxation times of quaternary carbons.[14]

-

-

Spectrometer Setup and Acquisition:

-

The standard 13C NMR experiment is performed with broadband proton decoupling to simplify the spectrum by removing C-H couplings, resulting in a single line for each unique carbon atom (unless coupled to other nuclei like 19F).[15]

-

Pulse Sequence: For quantitative measurements, an inverse-gated decoupling sequence should be used. This technique decouples protons during signal acquisition but not during the relaxation delay, which suppresses the Nuclear Overhauser Effect (NOE) that can lead to inaccurate signal integrations.[14][15]

-

Relaxation Delay (d1): A sufficiently long relaxation delay is crucial for accurate quantification. The delay should be at least 5 times the longest T₁ relaxation time of any carbon in the molecule.[14] For quaternary carbons, T₁ values can be several seconds or even minutes.

-

Flip Angle: A 90° pulse angle is used to maximize the signal in each scan when a long relaxation delay is employed.[14]

-

Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope (~1.1%), a larger number of scans is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale by referencing the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

-

Integrate the signals if quantitative analysis is required (and the appropriate acquisition parameters were used).

-

Visualization of Analytical Workflow

The process of characterizing this compound using 13C NMR can be visualized as a logical workflow, from sample preparation to final structure confirmation.

Caption: Workflow for 13C NMR-based structural elucidation.

The relationship between the substituents and the key distinguishing features in the 13C NMR spectrum can be further illustrated.

Caption: Substituent effects on key 13C NMR signals.

Conclusion

References

-

CASPRE - 13C NMR Predictor. [Link]

-

NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. [Link]

-

13-C NMR Protocol for beginners AV-400. [Link]

-

Predict 13C carbon NMR spectra - NMRDB.org. [Link]

-

A User Guide to Modern NMR Experiments - University of Oxford. [Link]

-

Predict 13C carbon NMR spectra - NMRDB.org. [Link]

-

Can anyone help me to tell me any online website to check 13C NMR prediction...? | ResearchGate. [Link]

-

State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo - PMC. [Link]

-

4 - The Royal Society of Chemistry. [Link]

-

Calculated and experimental 13 C NMR chemical shifts | Download Table - ResearchGate. [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

-

13.12: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. [Link]

-

2'-Methylpropiophenone | C10H12O | CID 264809 - PubChem. [Link]

-

13C NMR Chemical Shifts Guide | PDF | Molecules | Organic Chemistry - Scribd. [Link]

-

Assignment of the 13C NMR spectrum of 4'-bromoacetophenone. [Link]

-

13C NMR of Fluorinated Organics - University of Ottawa NMR Facility Blog. [Link]

-

13C NMR Chemical Shift - Oregon State University. [Link]

-

a guide to 13c nmr chemical shift values - Compound Interest. [Link]

-

13-C NMR Chemical Shift Table.pdf. [Link]

-

C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of ... - Doc Brown's Chemistry. [Link]

Sources

- 1. CASPRE [caspre.ca]

- 2. acdlabs.com [acdlabs.com]

- 3. Visualizer loader [nmrdb.org]

- 4. Predict 13C carbon NMR spectra [nmrdb.org]

- 5. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Propiophenone(93-55-0) 13C NMR spectrum [chemicalbook.com]

- 8. 4'-Bromopropiophenone(10342-83-3) 13C NMR spectrum [chemicalbook.com]

- 9. 2'-Fluoroacetophenone(445-27-2) 13C NMR [m.chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. compoundchem.com [compoundchem.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. sc.edu [sc.edu]

mass spectrometry fragmentation pattern of 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone

Executive Summary

This technical guide provides an in-depth analysis of the Electron Ionization (EI) mass spectrometry fragmentation patterns of 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone . This molecule represents a sterically hindered, halogenated pivalophenone derivative, often encountered as a specific intermediate in the synthesis of substituted cathinones or as a distinct impurity marker.

The guide contrasts this target molecule with its linear analog, 4'-Bromo-2'-fluoropropiophenone , to highlight critical diagnostic differences. The core distinction lies in the alpha-cleavage dynamics : the target molecule undergoes a specific loss of a tert-butyl radical (57 Da) due to the quaternary alpha-carbon, whereas the linear analog loses an ethyl radical (29 Da).

Structural & Physical Profile

Before analyzing the spectra, we must establish the structural baseline. The presence of the tert-butyl group in the target molecule fundamentally alters its fragmentation kinetics compared to the linear propiophenone.

| Feature | Target Molecule | Linear Alternative (Reference) |

| Name | This compound | 4'-Bromo-2'-fluoropropiophenone |

| Structure Type | Halogenated Pivalophenone | Halogenated Propiophenone |

| Formula | ||

| Nominal Mass | 258 / 260 (due to | 230 / 232 |

| Alpha Carbon | Quaternary (Bonded to 3 Methyls, C=O, Ring) | Secondary (Bonded to Et, H, C=O) |

| Key Kinetic Barrier | No Enolization (No | Enolization Possible |

Fragmentation Mechanism: The Target Molecule[3]

In Electron Ionization (70 eV), the fragmentation of this compound is governed by the stability of the resulting carbocations and radicals.

Primary Pathway: Alpha-Cleavage

The dominant feature of this spectrum is the cleavage of the bond between the carbonyl carbon and the quaternary alpha-carbon.[1] This bond is weakened by the stability of the leaving group (the tert-butyl radical) and the resonance stabilization of the resulting acylium ion.

-

Molecular Ion (

): The parent ion is formed at m/z 258/260 . Intensity is typically low because the steric strain and the stability of the tert-butyl radical promote rapid fragmentation. -

Base Peak Formation (Acylium Ion): The molecule loses a neutral tert-butyl radical (

, 57 Da).- [2]

-

Result: m/z 201 (

) and m/z 203 ( -

Note: This doublet will appear in a near 1:1 intensity ratio, characteristic of Bromine.

-

Secondary Fragmentation (Phenyl Cation): The acylium ion loses a neutral Carbon Monoxide (CO, 28 Da) molecule.

Visualizing the Pathway

Figure 1: The primary fragmentation pathway involves the loss of the bulky tert-butyl group to form the resonance-stabilized acylium ion.

Comparative Analysis: Target vs. Alternative

This section validates why you are seeing specific peaks and how to distinguish the two compounds, which share the same aromatic core.

The "McLafferty" Distinction

-

Linear Alternative: Propiophenones with a gamma-hydrogen (on the terminal methyl) can theoretically undergo McLafferty rearrangement. However, for short chains like propiophenone, alpha-cleavage (loss of ethyl) usually competes or dominates.

-

Target Molecule: The 2,2-dimethyl substitution removes any hydrogen on the alpha-carbon and places the gamma-hydrogens on the methyl groups. While a McLafferty rearrangement is structurally possible involving a methyl hydrogen, the transition state is sterically crowded. Alpha-cleavage (loss of 57) is kinetically superior by orders of magnitude.

Diagnostic Table

| Diagnostic Feature | Target: 2,2-Dimethyl | Alternative: Linear | Interpretation |

| Base Peak (m/z) | 201 / 203 | 201 / 203 | CAUTION: Both yield the same Acylium ion. You cannot distinguish them by the base peak alone. |

| Neutral Loss ( | 57 Da ( | 29 Da (Ethyl) | CRITICAL: Calculate |

| Molecular Ion ( | 258 / 260 (Weak) | 230 / 232 (Moderate) | The target molecule's |

| Low Mass Region | High abundance of m/z 57 ( | High abundance of m/z 29 ( | Look for the alkyl carbocation fragments in the low mass range. |

Experimental Protocol (GC-MS)

To replicate these results and ensure spectral fidelity, follow this self-validating protocol.

Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or Shimadzu QP2020).

-

Sample Preparation:

-

Dissolve 1 mg of sample in 1 mL Methanol or Ethyl Acetate (HPLC Grade).

-

Why: High concentration ensures the weak molecular ion (

) is visible above baseline noise.

-

-

Inlet Parameters:

-

Mode: Splitless (0.5 min) then Split (20:1).

-

Temp: 250°C.

-

Causality: High inlet temp ensures rapid volatilization of the ketone without thermal degradation before ionization.

-